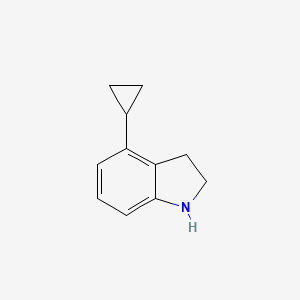

4-Cyclopropylindoline

Description

4-Cyclopropylindoline is a heterocyclic organic compound that features a cyclopropyl group attached to an indoline structure. Indoline itself is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The cyclopropyl group adds unique chemical properties to the indoline core, making this compound an interesting subject for research in various scientific fields.

Properties

IUPAC Name |

4-cyclopropyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIBMTPLWKDOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3CCNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227418-23-6 | |

| Record name | 4-cyclopropyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cycloaddition of alkyne-tethered 3-aminopyrones, which gives 4-substituted indolines in good yield and with complete regioselectivity . Another approach involves the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in tetrahydrofuran at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert this compound to its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted indolines, indoles, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-Cyclopropylindoline derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways. For instance, a study highlighted the effectiveness of cyclopropylindole derivatives in targeting specific molecular pathways critical for tumor growth .

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in disease progression .

Antimicrobial Properties

this compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibacterial agents .

Materials Science

Organic Photovoltaics

In materials science, this compound derivatives are being explored as components in organic photovoltaic devices. Their unique electronic properties allow them to function effectively as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing the mechanical and thermal properties of polymers. These modifications can lead to materials with improved durability and resistance to environmental degradation, which is crucial for applications in packaging and construction .

Organic Synthesis

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex structures. Its reactivity allows chemists to introduce various functional groups through selective reactions, facilitating the development of novel compounds with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-Cyclopropylindoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Cyclopropylindoline can be compared with other indoline derivatives and cyclopropyl-containing compounds:

Biological Activity

4-Cyclopropylindoline is a compound that has garnered interest in the scientific community due to its diverse biological activities. As a derivative of indole, it exhibits a range of pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

This compound interacts with various biological targets, influencing multiple signaling pathways:

- Receptor Binding : Indole derivatives, including this compound, have been shown to bind with high affinity to several receptors, which may be crucial for developing new therapeutic agents.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of drugs and endogenous compounds. This interaction can lead to altered drug efficacy and toxicity profiles.

- Gene Expression Modulation : Research indicates that this compound can influence gene expression related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activities

The compound exhibits various biological activities:

- Anticancer Activity : Studies have demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, a novel analog showed significant activity against K562 human chronic myeloid leukemia cells .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

- Antiviral Effects : Indole derivatives have been noted for their antiviral properties, particularly against HIV and other viral infections.

Case Studies

Several studies highlight the biological activity of this compound:

-

Anticancer Studies :

- A study reported that a cyclopropylindoline analog demonstrated significant cytotoxicity against solid tumor cell lines. The mechanism involved induction of apoptosis and cell cycle arrest .

- Another investigation focused on the inhibition of K562 cells by a specific analog of this compound, revealing IC50 values that suggest potent anticancer activity .

-

Antimicrobial Research :

- Research indicated that this compound exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. The compound's mode of action involved disrupting bacterial cell membranes.

- Antiviral Activity :

The biochemical properties of this compound are pivotal to its biological activities:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions; sensitive to light |

| Metabolism | Metabolized primarily by cytochrome P450 enzymes |

| Toxicity Profile | Exhibits low toxicity in preliminary studies; further evaluation required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.